Isolability vs. 2-Chloro-3H-indol-3-one
2-Methoxy-3H-indol-3-one is a stable, isolable compound that can be obtained and used reliably. In contrast, its closest halogen analog, 2-chloro-3H-indol-3-one, has been demonstrated to be a 'phantom' species that has never been isolated in pure form [1]. Reactions historically attributed to 2-chloro-3H-indol-3-one are in fact those of its dimeric or impure forms, making it an unreliable and effectively non-existent alternative for procurement or research [1].
| Evidence Dimension | Isolability / Commercial Availability |
|---|---|
| Target Compound Data | Isolable; commercially available |
| Comparator Or Baseline | 2-Chloro-3H-indol-3-one: Non-isolable; 'phantom' compound |
| Quantified Difference | Qualitative: Target is isolable and procurable; comparator is not |
| Conditions | Standard organic synthesis and isolation procedures |
Why This Matters
For procurement, this is a binary, go/no-go decision point: one compound exists and can be sourced, while the stated alternative is not a viable commercial entity.
- [1] Cornforth, J., Hitchcock, P. B., & Rozos, P. (1996). Isatin chloride: a phantom. Reactions of 2-(2,2-dichloro-2,3-dihydro-3-oxoindol-1-yl)-3H-indol-3-one. Journal of the Chemical Society, Perkin Transactions 1, 1996, 2787-2792. View Source
